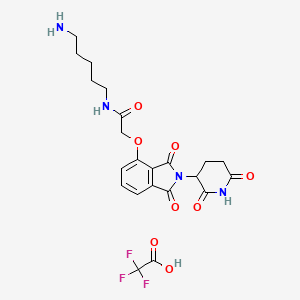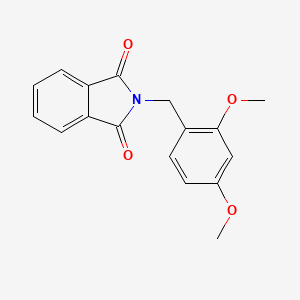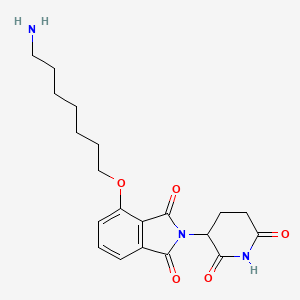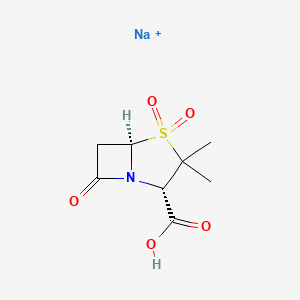![molecular formula C17H10F5NO4S B11933882 3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B11933882.png)
3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PT-2399 is a potent and selective antagonist of hypoxia-inducible factor 2-alpha (HIF-2α). It directly binds to the HIF-2α PAS B domain with an inhibitory concentration (IC50) of 6 nanomolar. PT-2399 displays significant antitumor activity in vivo, making it a promising compound in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PT-2399 is synthesized using a structure-based design approach. The synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of PT-2399 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
PT-2399 undergoes various chemical reactions, including:
Oxidation: PT-2399 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: PT-2399 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of PT-2399 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH levels .
Major Products
The major products formed from the reactions of PT-2399 depend on the type of reaction and the reagents used. These products include oxidized, reduced, and substituted derivatives of PT-2399 .
Wissenschaftliche Forschungsanwendungen
PT-2399 has a wide range of scientific research applications, including:
Chemistry: PT-2399 is used as a chemical probe to study the role of HIF-2α in various biochemical pathways.
Biology: The compound is employed in biological research to investigate the effects of HIF-2α inhibition on cellular processes.
Medicine: PT-2399 shows promise in cancer therapy due to its potent antitumor activity. It is being studied for its potential to treat various types of cancer, including renal cell carcinoma.
Industry: PT-2399 is used in the development of new therapeutic agents and as a reference compound in drug discovery
Wirkmechanismus
PT-2399 exerts its effects by selectively inhibiting HIF-2α. It disrupts the heterodimerization of HIF-2α with hypoxia-inducible factor 1-beta (HIF-1β), thereby blocking the transcriptional activity of HIF-2α. This inhibition leads to the suppression of HIF-2α target genes, which are involved in tumor growth and survival. The molecular targets and pathways involved include the aryl hydrocarbon receptor nuclear translocator (ARNT) and various HIF-2α-specific genes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PT-2385: Another HIF-2α antagonist with similar inhibitory properties.
PT-2977: A newer HIF-2α inhibitor with improved pharmacokinetic properties.
Uniqueness of PT-2399
PT-2399 is unique due to its high selectivity and potency in inhibiting HIF-2α. It has shown significant antitumor activity in preclinical models, making it a valuable compound in cancer research. Compared to similar compounds, PT-2399 has a well-characterized mechanism of action and a favorable safety profile .
Eigenschaften
Molekularformel |
C17H10F5NO4S |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile |
InChI |
InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2/t15-/m1/s1 |
InChI-Schlüssel |
MXUSGDMIHGLCNC-OAHLLOKOSA-N |
Isomerische SMILES |
C1C2=C(C=CC(=C2[C@H](C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F |
Kanonische SMILES |
C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11933812.png)

![(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one](/img/structure/B11933820.png)
![(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B11933834.png)


![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)
![(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)





